

# Vanadium-Based Porous Materials for Gas Adsorption Applications

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Compound of Interest		
Compound Name:	Vanadium(4+) tetraformate	
Cat. No.:	B15175026	Get Quote

Disclaimer: Scholarly and patent literature searches did not yield specific information on a compound denoted as "Vanadium(4+) tetraformate" [V(HCOO)4] for gas adsorption applications. The following application notes and protocols are based on the closely related and well-documented field of vanadium-based metal-organic frameworks (MOFs), which utilize carboxylate linkers and exhibit promising gas adsorption properties. This information is intended to serve as a practical guide for researchers interested in the synthesis and evaluation of vanadium-containing porous materials for gas storage and separation.

## Introduction

Vanadium-based metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from vanadium ions or clusters linked together by organic ligands, typically containing carboxylate functional groups.[1][2] These materials have garnered significant interest for gas adsorption applications due to their high surface areas, tunable pore sizes, and the unique redox properties of vanadium.[3][4] The presence of vanadium centers can enhance the affinity of the framework for specific gas molecules, such as hydrogen (H2), carbon dioxide (CO2), and nitrogen (N2), making them promising candidates for applications in gas storage, purification, and separation.[3][5]

This document provides an overview of the synthesis, activation, and gas adsorption characterization of vanadium-based MOFs, offering detailed protocols for researchers in materials science and drug development.



# **Synthesis of Vanadium-Based MOFs**

The synthesis of vanadium-based MOFs is typically achieved through solvothermal or hydrothermal methods, where a mixture of a vanadium salt and an organic linker is heated in a suitable solvent.[5] The choice of vanadium precursor, organic linker, solvent, temperature, and reaction time can significantly influence the structure and properties of the resulting MOF.

# General Synthesis Protocol for a Vanadium-Based MOF (e.g., MIL-47(V))

This protocol is a generalized procedure based on the synthesis of well-known vanadiumbased MOFs.

#### Materials:

- Vanadium(III) chloride (VCl3) or Vanadium(IV) sulfate oxide hydrate (VOSO4)
- Terephthalic acid (H2BDC) or other dicarboxylic acid linkers
- N,N-Dimethylformamide (DMF) or other suitable solvent
- Methanol
- · Teflon-lined stainless steel autoclave

#### Procedure:

- In a typical synthesis, a vanadium salt (e.g., VCl3) and a dicarboxylic acid linker (e.g., terephthalic acid) are dissolved in a solvent such as N,N-dimethylformamide (DMF).
- The molar ratio of the metal salt to the linker is a critical parameter and should be optimized for the specific MOF being synthesized.
- The solution is thoroughly mixed and sealed in a Teflon-lined stainless steel autoclave.
- The autoclave is heated in an oven at a specific temperature (typically between 150-220 °C) for a defined period (e.g., 20-72 hours).[6]



- After the reaction, the autoclave is allowed to cool down to room temperature.
- The resulting solid product is collected by filtration or centrifugation.
- The product is washed several times with the synthesis solvent (e.g., DMF) and then with a lower-boiling-point solvent like methanol to remove unreacted starting materials and solvent molecules trapped within the pores.
- The final product is dried under vacuum at an elevated temperature (e.g., 150 °C) to obtain the activated, porous material.

### **Activation of Vanadium-Based MOFs**

Activation is a crucial step to ensure that the pores of the MOF are accessible for gas adsorption. This process involves the removal of solvent molecules that occupy the pores after synthesis.

### **Thermal Activation Protocol**

- Place the as-synthesized and washed MOF sample in a vacuum oven or a Schlenk line.
- Slowly heat the sample under a dynamic vacuum to a temperature typically between 120 °C and 200 °C.[7]
- Maintain this temperature for an extended period (12 to 24 hours) to ensure complete removal of guest molecules.[7]
- The final activation temperature and duration should be carefully chosen to avoid the collapse of the framework structure. Thermogravimetric analysis (TGA) can be used to determine the optimal activation conditions.
- After activation, the sample should be handled under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture or other contaminants.

## **Solvent Exchange Activation**

For thermally sensitive MOFs, a solvent exchange process can be employed prior to thermal activation.



- Immerse the as-synthesized MOF in a low-boiling-point, volatile solvent (e.g., chloroform, methanol, or ethanol) for 24-36 hours.[8]
- Replace the solvent with a fresh portion several times during this period to facilitate the complete exchange of the high-boiling-point synthesis solvent.
- After solvent exchange, the MOF can be activated under milder thermal conditions as described in the previous protocol.

# **Gas Adsorption Measurements**

Gas adsorption isotherms are measured to determine the capacity, affinity, and surface area of the activated MOF. These measurements are typically performed using a volumetric or gravimetric gas sorption analyzer.

## **Volumetric Gas Adsorption Protocol**

- An accurately weighed sample of the activated MOF (typically 50-100 mg) is placed in a sample tube of the gas adsorption analyzer.
- The sample is further degassed in-situ by heating under vacuum to ensure the removal of any adsorbed species. The degassing conditions should be consistent with the activation protocol.
- The sample tube is then cooled to the desired analysis temperature (e.g., 77 K for N2 adsorption or specific temperatures for other gases like H2, CO2, CH4).
- The adsorbate gas is introduced into the manifold of the analyzer in controlled doses.
- The amount of gas adsorbed by the sample at each pressure point is calculated from the pressure changes in the manifold.
- The adsorption and desorption isotherms are recorded by incrementally increasing and decreasing the pressure, respectively.
- The collected data is used to calculate the surface area (e.g., using the Brunauer-Emmett-Teller (BET) method), pore volume, and gas uptake capacity of the material.



## **Data Presentation**

The following table summarizes representative gas adsorption data for some vanadium-based MOFs found in the literature.

Material	Gas	Temperat ure (K)	Pressure (bar)	Gas Uptake	BET Surface Area (m²/g)	Referenc e
MIL-47(V)	CO2	298	30	~10 mmol/g	~1320 (Langmuir)	[5]
MIL-47(V)	CH4	298	30	~6 mmol/g	~1320 (Langmuir)	[5]
V-MOF-10	N2	77	1	-	1477	[9]
VMIL-101	CO2	273	1	~4.5 mmol/g	-	[10]
VMIL-101	CH4	273	1	~0.5 mmol/g	-	[10]

# Visualizations Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of vanadium-based MOFs for gas adsorption studies.



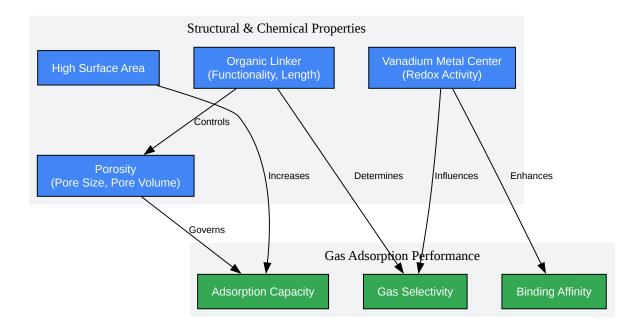


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Caption: Experimental workflow for vanadium-based MOFs.

# **Structure-Property Relationship**

This diagram illustrates the relationship between the key features of vanadium-based MOFs and their gas adsorption performance.



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Caption: Structure-property relationship in V-MOFs.

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